Cas no 36914-71-3 (1-Phenyl-2-pyrimidin-4-yl Ethanol)

1-Phenyl-2-pyrimidin-4-yl Ethanol structure
36914-71-3 structure
商品名:1-Phenyl-2-pyrimidin-4-yl Ethanol
CAS番号:36914-71-3
MF:C12H12N2O
メガワット:200.23648
MDL:MFCD03426053
CID:303856
PubChem ID:2737632

1-Phenyl-2-pyrimidin-4-yl Ethanol 化学的及び物理的性質

名前と識別子

    • 4-Pyrimidineethanol, a-phenyl-
    • 1-Phenyl-2-(pyrimidin-4-yl)ethanol
    • 1-PHENYL-2-PYRIMIDIN-4-YL ETHANOL
    • CS-0451756
    • SB57858
    • 1-Phenyl-2-(pyrimidin-4-yl)ethan-1-ol
    • F87645
    • MFCD03426053
    • 36914-71-3
    • DTXSID80372191
    • AKOS009159326
    • 1-Phenyl-2-(4-pyrimidinyl)ethanol, AldrichCPR
    • 1-phenyl-2-pyrimidin-4-ylethanol
    • FT-0676536
    • 1-Phenyl-2-pyrimidin-4-yl Ethanol
    • MDL: MFCD03426053
    • インチ: InChI=1S/C12H12N2O/c15-12(10-4-2-1-3-5-10)8-11-6-7-13-9-14-11/h1-7,9,12,15H,8H2
    • InChIKey: JRVGCMBZIWTFKD-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)C(CC2=NC=NC=C2)O

計算された属性

  • せいみつぶんしりょう: 200.09500
  • どういたいしつりょう: 200.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 181
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • 密度みつど: 1.194
  • ゆうかいてん: 115-117°C
  • ふってん: 339.7°Cat760mmHg
  • フラッシュポイント: 159.2°C
  • 屈折率: 1.608
  • PSA: 46.01000
  • LogP: 1.75270

1-Phenyl-2-pyrimidin-4-yl Ethanol セキュリティ情報

  • 危害声明: Irritant
  • 危険カテゴリコード: 22
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

1-Phenyl-2-pyrimidin-4-yl Ethanol 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

1-Phenyl-2-pyrimidin-4-yl Ethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-297872A-5 g
1-Phenyl-2-(pyrimidin-4-yl)ethanol,
36914-71-3
5g
¥3,557.00 2023-07-11
Matrix Scientific
007291-5g
1-Phenyl-2-(pyrimidin-4-yl)ethanol
36914-71-3
5g
$242.00 2023-09-06
abcr
AB233692-1 g
1-Phenyl-2-pyrimidin-4-yl ethanol
36914-71-3
1g
€101.20 2023-04-27
abcr
AB233692-10g
1-Phenyl-2-pyrimidin-4-yl ethanol; .
36914-71-3
10g
€521.60 2025-02-16
SHENG KE LU SI SHENG WU JI SHU
sc-297872-1g
1-Phenyl-2-(pyrimidin-4-yl)ethanol,
36914-71-3
1g
¥880.00 2023-09-05
Aaron
AR0078BV-1g
1-Phenyl-2-(pyrimidin-4-yl)ethanol
36914-71-3 95%
1g
$53.00 2025-02-13
A2B Chem LLC
AD36287-250mg
1-Phenyl-2-(pyrimidin-4-yl)ethanol
36914-71-3 95%
250mg
$15.00 2024-04-20
1PlusChem
1P00783J-250mg
1-Phenyl-2-(pyrimidin-4-yl)ethanol
36914-71-3 95%
250mg
$19.00 2024-05-04
Ambeed
A731799-5g
1-Phenyl-2-(pyrimidin-4-yl)ethanol
36914-71-3 95%
5g
$168.0 2024-08-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1522423-1g
1-Phenyl-2-(pyrimidin-4-yl)ethan-1-ol
36914-71-3 98%
1g
¥880.00 2024-05-16

1-Phenyl-2-pyrimidin-4-yl Ethanol 関連文献

1-Phenyl-2-pyrimidin-4-yl Ethanolに関する追加情報

Research Brief on 1-Phenyl-2-pyrimidin-4-yl Ethanol (CAS: 36914-71-3): Recent Advances and Applications

1-Phenyl-2-pyrimidin-4-yl Ethanol (CAS: 36914-71-3) is a structurally significant compound in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and applications in drug discovery.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the role of 1-Phenyl-2-pyrimidin-4-yl Ethanol as a precursor in the synthesis of novel pyrimidine-based kinase inhibitors. The researchers employed a multi-step synthetic route, starting from commercially available materials, to achieve high yields and purity of the target compound. The study emphasized the compound's versatility in medicinal chemistry, particularly its ability to serve as a scaffold for further functionalization.

In another significant development, a team from the University of Cambridge (2024) investigated the biological activity of 1-Phenyl-2-pyrimidin-4-yl Ethanol derivatives against a panel of cancer cell lines. The results demonstrated moderate to high inhibitory activity against several kinases involved in oncogenic signaling pathways. The study also utilized molecular docking simulations to elucidate the binding modes of these derivatives, providing valuable insights for future drug design efforts.

From a pharmacological perspective, recent preclinical studies have shown that 1-Phenyl-2-pyrimidin-4-yl Ethanol derivatives exhibit favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability. These findings, published in the European Journal of Pharmaceutical Sciences (2024), suggest that this chemical scaffold holds promise for the development of orally active therapeutic agents.

The compound's mechanism of action has been further elucidated through structural biology studies. Cryo-EM and X-ray crystallography data (Nature Structural & Molecular Biology, 2023) have revealed how derivatives of 1-Phenyl-2-pyrimidin-4-yl Ethanol interact with their target proteins at atomic resolution, providing a solid foundation for structure-based drug design.

In terms of industrial applications, several pharmaceutical companies have included 1-Phenyl-2-pyrimidin-4-yl Ethanol in their drug discovery pipelines. Patent filings from 2023-2024 indicate growing interest in this compound class for treating various conditions, including inflammatory diseases and certain types of cancer.

Looking forward, researchers anticipate that 1-Phenyl-2-pyrimidin-4-yl Ethanol and its derivatives will continue to play an important role in medicinal chemistry. Ongoing studies are exploring its potential in targeted protein degradation (PROTAC technology) and as a building block for covalent inhibitors. The compound's unique structural features make it particularly suitable for these emerging therapeutic modalities.

In conclusion, 1-Phenyl-2-pyrimidin-4-yl Ethanol (CAS: 36914-71-3) represents a valuable chemical entity in contemporary drug discovery. The recent research highlights its versatility as a synthetic intermediate and its potential as a pharmacophore in various therapeutic applications. Further studies are warranted to fully exploit its potential in addressing unmet medical needs.

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Amadis Chemical Company Limited
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